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molecular formula C15H18O B8500797 (3-Phenylbicyclo[2.2.2]oct-2-en-2-yl)methanol CAS No. 62373-95-9

(3-Phenylbicyclo[2.2.2]oct-2-en-2-yl)methanol

Cat. No. B8500797
M. Wt: 214.30 g/mol
InChI Key: ZGKGFLJWLKXLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705807

Procedure details

To lithium aluminium hydride (1 g; 0.03 m) in ether (50 ml) was added 3-formyl-2-phenylbicyclo[2,2,2]octane (4.2 g; 0.02 m) in ether (40 ml) dropwise at 0° C. After 1 hour, 5N sodium hydroxide (1 ml) followed by water (5 ml) was added cautiously. After filtering, the filtrate was evaporated to give an oil which was used directly in (e) below.
Quantity
1 g
Type
reactant
Reaction Step One
Name
3-formyl-2-phenylbicyclo[2,2,2]octane
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]([CH:9]1[CH:14]2[CH2:15][CH2:16][CH:11]([CH2:12][CH2:13]2)[CH:10]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:8].[OH-].[Na+].O>CCOCC>[OH:8][CH2:7][C:9]1[CH:14]2[CH2:15][CH2:16][CH:11]([CH2:12][CH2:13]2)[C:10]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
3-formyl-2-phenylbicyclo[2,2,2]octane
Quantity
4.2 g
Type
reactant
Smiles
C(=O)C1C(C2CCC1CC2)C2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added cautiously
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1=C(C2CCC1CC2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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